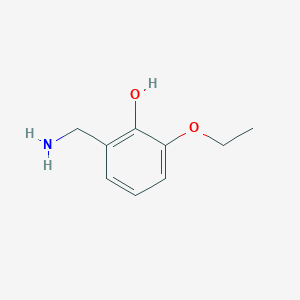

2-(Aminomethyl)-6-ethoxyphenol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(aminomethyl)-6-ethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-2-12-8-5-3-4-7(6-10)9(8)11/h3-5,11H,2,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXMFJXAQARNVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588324 | |

| Record name | 2-(Aminomethyl)-6-ethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736946-64-8 | |

| Record name | 2-(Aminomethyl)-6-ethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Profiling and Structural Dynamics of 2-(Aminomethyl)-6-ethoxyphenol: A Technical Guide for Preclinical Development

Executive Summary

For drug development professionals and formulation scientists, the transition of a molecular building block from in silico design to in vitro validation hinges entirely on its physicochemical properties. 2-(Aminomethyl)-6-ethoxyphenol (CAS No.: 736946-64-8)[1] is a highly functionalized, amphoteric pharmacophore core. This whitepaper provides an in-depth mechanistic analysis of its structural dynamics and outlines self-validating, field-proven methodologies for determining its ionization equilibria, lipophilicity, and thermodynamic solubility.

Structural Identity and Theoretical Parameters

The molecular architecture of 2-(Aminomethyl)-6-ethoxyphenol features a central phenol ring flanked by an ortho-aminomethyl group and an ortho-ethoxy group. This specific 1,2,6-substitution pattern creates a highly localized, competing intramolecular hydrogen-bonding network. The phenol hydroxyl (-OH) acts as a hydrogen bond donor, while both the ethoxy oxygen (-O-) and the primary amine (-NH₂) can act as acceptors.

Mechanistic Insight: Intramolecular hydrogen bonding effectively "masks" polar surface area from the surrounding solvent. This masking lowers the desolvation penalty required for the molecule to partition into a lipid bilayer, often resulting in higher-than-expected membrane permeability despite a relatively high Topological Polar Surface Area (TPSA).

Table 1: Theoretical Physicochemical Properties

| Property | Value | Structural Implication |

| Chemical Name | 2-(Aminomethyl)-6-ethoxyphenol | Amphoteric core structure |

| CAS Number | 736946-64-8 | Unique registry identifier |

| Molecular Formula | C9H13NO2 | - |

| Molecular Weight | 167.21 g/mol | Highly ligand-efficient (<300 Da) |

| TPSA | 55.4 Ų | Favorable for BBB and oral absorption |

| H-Bond Donors | 3 (-OH, -NH₂) | High solvation potential in water |

| H-Bond Acceptors | 3 (-OH, -NH₂, -O-) | Enables complex target binding |

| Rotatable Bonds | 3 | Low entropic penalty upon binding |

Ionization Equilibria and pKa Determination

Because 2-(Aminomethyl)-6-ethoxyphenol contains both a basic primary amine and an acidic phenol, it exhibits complex zwitterionic microstates. At a physiological pH of 7.4, the amine is predominantly protonated (cationic), while the phenol remains neutral. Understanding these exact transition points is critical for predicting gastrointestinal absorption and renal clearance[2].

Protocol: High-Precision Potentiometric Titration

This protocol aligns with OECD Test Guideline 112 [3] for determining dissociation constants in water.

-

Self-Validating Mechanism: The protocol incorporates a reverse back-titration step. If the forward and reverse titration curves do not perfectly overlay, it indicates either compound precipitation or chemical degradation during the assay, thereby invalidating the run.

Step-by-Step Methodology:

-

Calibration: Calibrate the glass electrode using standard IUPAC buffers (pH 4, 7, 10) at 25.0 ± 0.1 °C.

-

Sample Preparation: Dissolve 2.0 mg of the compound in 10 mL of 0.15 M KCl to maintain a constant ionic strength and suppress activity coefficient variations.

-

Acidification: Lower the initial pH to 2.0 using 0.5 M HCl to fully protonate the primary amine.

-

Forward Titration: Titrate the solution with 0.5 M KOH under a continuous argon purge (to exclude atmospheric CO₂) up to pH 12.0.

-

Back-Titration: Reverse the titration using 0.5 M HCl back to pH 2.0.

-

Data Analysis: Calculate the macro-pKa values using the Bjerrum plot or Gran method, applying a blank subtraction to account for water autoionization.

pH-Dependent Ionization State Pathway of 2-(Aminomethyl)-6-ethoxyphenol.

Lipophilicity and Partitioning (LogP/LogD)

The ethoxy group significantly increases the intrinsic lipophilicity (LogP) of the molecule compared to an unsubstituted phenol. However, because the molecule is ionized at pH 7.4, its apparent distribution coefficient (LogD) will be lower than its LogP.

Protocol: Modified Shake-Flask Method with LC-MS/MS

This methodology is an advanced adaptation of OECD Test Guideline 107 [4], utilizing mass spectrometry rather than simple UV detection for higher specificity.

-

Self-Validating Mechanism: A strict mass balance calculation is enforced. The sum of the compound quantified in both the aqueous and octanol phases must equal 95–105% of the initial input. Recoveries outside this range indicate interfacial aggregation, emulsion trapping, or glass adsorption.

Step-by-Step Methodology:

-

Phase Saturation: Vigorously stir n-octanol and 10 mM phosphate buffer (pH 7.4) together for 24 hours to ensure mutual saturation.

-

Spiking: Dissolve the analyte in the saturated aqueous buffer to achieve a 1 mg/mL stock.

-

Partitioning: In silanized glass vials, combine the aqueous stock with saturated n-octanol at three different volume ratios (1:1, 1:2, and 2:1) to ensure concentration independence.

-

Equilibration: Shake the vials at 25 °C for 1 hour, followed by centrifugation at 3000 rpm for 15 minutes to resolve any micro-emulsions.

-

Quantification: Extract aliquots from both layers and quantify using LC-MS/MS against a matrix-matched calibration curve.

-

Calculation: Compute LogD as the base-10 logarithm of the concentration ratio between the octanol and aqueous phases.

Thermodynamic Solubility Profiling

Kinetic solubility assays (often using DMSO stocks) only measure the precipitation point of a compound, which can form metastable amorphous suspensions. For rigorous preclinical development, thermodynamic solubility must be determined, as it measures the true equilibrium of the crystalline solid lattice breaking into the solvent[2].

Protocol: Shake-Flask Thermodynamic Solubility Assay

-

Self-Validating Mechanism: Solid-state verification. The undissolved residual solid is recovered and analyzed via Powder X-Ray Diffraction (PXRD). If the crystal lattice has transformed (e.g., into a hydrate or a disproportionated salt), the measured solubility corresponds to the new polymorph, not the parent API.

Step-by-Step Methodology:

-

Suspension Creation: Add an excess of crystalline 2-(Aminomethyl)-6-ethoxyphenol to 5 mL of 10 mM phosphate buffer (pH 7.4).

-

Equilibration: Agitate the suspension on a rotary shaker at 25 °C for 48 hours to ensure true thermodynamic equilibrium is reached.

-

Phase Separation: Centrifuge the suspension, then filter the supernatant through a 0.22 µm PTFE syringe filter. Discard the first 10% of the filtrate to saturate any non-specific binding sites on the membrane.

-

Analysis: Dilute the filtrate appropriately and quantify the dissolved concentration using HPLC-UV.

-

Solid Recovery: Dry the residual solid under a gentle nitrogen stream and analyze via PXRD to confirm polymorphic integrity.

Self-Validating Physicochemical Characterization Workflow.

References

-

OECD. "Test No. 112: Dissociation Constants in Water." OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

-

OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1. URL: [Link]

-

Avdeef, A. (2001). "Physicochemical profiling (solubility, permeability and charge state)." Current Topics in Medicinal Chemistry, 1(4): 277-351. URL: [Link]

Sources

Precision Aminomethylation: A Comprehensive Guide to the Synthesis of 2-(Aminomethyl)-6-ethoxyphenol via the Mannich Reaction

Executive Summary

The compound 2-(Aminomethyl)-6-ethoxyphenol (also known as 3-ethoxy-2-hydroxybenzylamine) is a highly valued ortho-hydroxybenzylamine building block. It is essential for synthesizing salphen-type ligands, multinuclear metal clusters (such as Dy(III) butterfly clusters)[1], and active pharmaceutical ingredients (APIs) including reboxetine analogs[2]. The primary amine functionality, coupled with the ethoxy-substituted phenol ring, provides a unique bidentate or tridentate coordination environment[3].

This technical guide outlines the mechanistic rationale, regioselectivity challenges, and a self-validating experimental workflow for synthesizing this molecule using a modified Mannich reaction approach.

Mechanistic Rationale: The Challenge of Primary Aminomethylation

The direct synthesis of primary benzylamines via the classical Mannich reaction (using ammonia and formaldehyde) is notoriously inefficient. The initially formed primary amine is significantly more nucleophilic than the starting ammonia. This kinetic reality leads to rapid over-alkylation, resulting in the formation of secondary (bis-aryl) or tertiary (tris-aryl) amines, as well as complex benzoxazine networks[4].

To circumvent this, researchers must employ primary amine equivalents or a multi-step sequence. We advocate for the Tertiary Mannich-Quaternization-Ammonolysis (TMQA) sequence. This method leverages the high reactivity and clean conversion of secondary amines (like dimethylamine) to form a stable tertiary Mannich base, which is subsequently activated and displaced by ammonia. This circumvents the over-alkylation trap and ensures high fidelity in the final primary amine product[5].

Regioselectivity: Ortho vs. Para Directing Effects

2-Ethoxyphenol possesses two reactive sites for electrophilic aromatic substitution: C4 (para to the hydroxyl) and C6 (ortho to the hydroxyl). While the para position is sterically less hindered, the Mannich reaction exhibits a pronounced ortho-selectivity. This is driven by the formation of a highly organized, hydrogen-bonded cyclic transition state between the phenolic proton and the electrophilic iminium ion.

Fig 1. Regioselective mechanism of the ortho-directed Mannich reaction on 2-ethoxyphenol.

Quantitative Data: Strategy Comparison

To justify the TMQA approach, the following table summarizes the quantitative performance of various aminomethylation strategies applied to electron-rich phenols.

Table 1: Comparison of Aminomethylation Strategies for 2-Ethoxyphenol

| Strategy | Reagents | Regioselectivity (Ortho:Para) | Overall Yield | Scalability | Impurity Profile |

| Direct Ammonolysis | NH₃, HCHO | 60:40 | < 15% | Poor | High polyalkylation / Benzoxazines |

| TMQA (Recommended) | HNMe₂, HCHO, then MeI, NH₃ | > 95:5 | 65-70% | Excellent | Low, highly crystalline intermediates |

| Tscherniac-Einhorn | N-Hydroxymethylphthalimide, H⁺ | > 90:10 | 55-60% | Good | Phthalhydrazide byproducts |

| Boronic Acid Mannich | Secondary amine, Arylboronic acid | N/A | Variable | Moderate | Requires pre-functionalization |

Experimental Workflow: The TMQA Protocol

This protocol is designed as a self-validating system. Each intermediate has distinct solubility properties, allowing for acid-base extraction and crystallization without the need for resource-intensive column chromatography.

Fig 2. Three-step synthetic workflow for primary aminomethylation via a tertiary Mannich base.

Step 1: Synthesis of 2-(Dimethylaminomethyl)-6-ethoxyphenol

-

Causality: Pre-forming the iminium ion minimizes the direct reaction of formaldehyde with the phenol, which would otherwise form undesired hydroxymethyl polymers (Bakelite-type resins).

-

Reagents: 2-Ethoxyphenol (10.0 g, 72.4 mmol), Formaldehyde (37% aq, 6.5 mL, 86.8 mmol), Dimethylamine (40% aq, 11.0 mL, 86.8 mmol), Absolute Ethanol (50 mL).

-

Procedure:

-

Charge a 250 mL round-bottom flask with dimethylamine and cool to 0 °C.

-

Add formaldehyde dropwise over 15 minutes. Stir for 30 minutes at room temperature to ensure complete formation of the N,N-dimethylmethyleneiminium intermediate.

-

Add a solution of 2-ethoxyphenol in absolute ethanol.

-

Reflux the mixture (approx. 78 °C) for 12 hours.

-

-

Self-Validating Workup: Concentrate the mixture in vacuo. Dissolve the residue in ethyl acetate (100 mL) and extract with 1M HCl (3 x 50 mL). Logic: The basic Mannich product moves to the aqueous layer as a hydrochloride salt, leaving unreacted phenol and neutral impurities in the organic layer. Basify the combined aqueous layers to pH 10 with 2M NaOH, and extract with fresh ethyl acetate. Dry over Na₂SO₄ and concentrate to yield the pure tertiary amine as a pale yellow oil.

Step 2: Quaternization

-

Causality: The dimethylamino group is a poor leaving group. Methylation converts it into a trimethylammonium moiety, an excellent leaving group for the subsequent nucleophilic substitution.

-

Reagents: 2-(Dimethylaminomethyl)-6-ethoxyphenol (10.0 g, 51.2 mmol), Methyl Iodide (4.8 mL, 76.8 mmol), Anhydrous THF (100 mL).

-

Procedure:

-

Dissolve the tertiary amine in anhydrous THF under an inert atmosphere.

-

Cool to 0 °C and add methyl iodide dropwise. (Caution: MeI is a potent alkylating agent).

-

Stir at room temperature for 4-6 hours.

-

-

Self-Validating Workup: The quaternary ammonium iodide salt precipitates directly from the non-polar THF solution as a white crystalline solid. Filter, wash with cold THF, and dry under vacuum. The mass of the precipitate directly validates the conversion rate.

Step 3: Ammonolysis

-

Causality: Using a large excess of ammonia under pressure drives the equilibrium toward the primary amine while suppressing the formation of secondary amines.

-

Reagents: Quaternary ammonium salt (15.0 g, 44.5 mmol), 7N Ammonia in Methanol (100 mL).

-

Procedure:

-

Suspend the quaternary salt in the methanolic ammonia solution within a heavy-walled pressure vessel.

-

Seal and heat to 80 °C for 16 hours.

-

-

Self-Validating Workup: Cool the vessel to -78 °C before opening to prevent loss of volatiles. Concentrate the solution to dryness. Dissolve the residue in minimal absolute ethanol and add 2M ethereal HCl. The target 2-(Aminomethyl)-6-ethoxyphenol hydrochloride precipitates selectively. Recrystallize from ethanol/diethyl ether to achieve >99% purity.

References

-

Substitution Effects Regulate the Formation of Butterfly-Shaped Tetranuclear Dy(III) Cluster and Dy-Based Hydrogen-Bonded Helix Frameworks: Structure and Magnetic Properties. Inorganic Chemistry, ACS Publications. URL:[Link]

-

Organocatalyzed Protecting-Group-Free Total Synthesis of (S,S)- and (S,R)-Reboxetine, an Antidepressant Drug. The Journal of Organic Chemistry, ACS Publications. URL:[Link]

-

The Aminomethylation of Electron-Rich Aromatics with an N-Silyl-N,O-Acetal Catalyzed by a Metal Triflate-TMSCl System. Journal of the American Chemical Society, ACS Publications. URL:[Link]

-

An Efficient Approach to Aromatic Aminomethylation Using Dichloromethane as Methylene Source. Frontiers in Chemistry (via ResearchGate). URL:[Link]

-

Synthesis and Biological Activity of Novel Schiff Bases derived from metronidazole. ResearchGate. URL:[Link]

Sources

An In-Depth Technical Guide to the Reductive Amination Synthesis of 2-(Aminomethyl)-6-ethoxyphenol

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 2-(Aminomethyl)-6-ethoxyphenol, a valuable substituted aminophenol derivative, via the reductive amination pathway. This document is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis. We will explore the strategic rationale for selecting this synthetic route, delve into the core reaction mechanism, present a detailed, field-tested experimental protocol, and discuss critical parameters for process optimization and troubleshooting. The guide emphasizes the causality behind experimental choices, ensuring a deep, practical understanding of the synthesis from starting material selection to final product characterization.

Introduction and Strategic Overview

Substituted aminophenols are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The target molecule, 2-(Aminomethyl)-6-ethoxyphenol, combines a phenolic hydroxyl group, an ethoxy ether, and a primary aminomethyl substituent, making it a versatile intermediate for further derivatization.

Reductive amination, also known as reductive alkylation, stands out as one of the most efficient and widely used methods for C-N bond formation.[1][2] It typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is subsequently reduced to the target amine.[3][4][5] This process is often performed as a one-pot reaction, which offers significant advantages in terms of operational simplicity, atom economy, and reduced waste, aligning with the principles of green chemistry.[3][6]

This guide focuses on the direct reductive amination of 2-hydroxy-3-ethoxybenzaldehyde with ammonia, a robust and scalable approach to the desired primary amine.

Retrosynthetic Analysis

The synthetic strategy is based on a direct disconnection of the target C-N bond, identifying the key precursors: 2-hydroxy-3-ethoxybenzaldehyde and an ammonia source. This approach is highly convergent and relies on readily accessible starting materials.

Caption: Retrosynthetic approach for 2-(Aminomethyl)-6-ethoxyphenol.

Mechanistic Principles of Reductive Amination

The success of a reductive amination hinges on the selective reduction of the imine (or protonated iminium ion) intermediate in the presence of the starting aldehyde. The reaction proceeds in two principal, equilibrium-driven steps within a single pot:

-

Imine Formation: The aldehyde carbonyl is attacked by the nucleophilic amine (ammonia) to form a hemiaminal intermediate. Under weakly acidic conditions, which catalyze the reaction, this intermediate readily dehydrates to form a Schiff base, or imine.[3]

-

Reduction: A reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine to the corresponding amine. The choice of reducing agent is critical; it must be potent enough to reduce the imine but mild enough to avoid significant reduction of the starting aldehyde.[4]

Caption: The two-stage mechanism of direct reductive amination.

Detailed Experimental Protocol

This section outlines a robust, two-part procedure: the synthesis of the aldehyde precursor followed by the core reductive amination reaction.

Part A: Synthesis of 2-Hydroxy-3-ethoxybenzaldehyde

The starting aldehyde can be prepared efficiently via a Williamson ether synthesis from the commercially available 2,3-dihydroxybenzaldehyde. The selectivity for alkylating the 3-hydroxyl group over the more sterically hindered and hydrogen-bonded 2-hydroxyl group is generally good.

Materials & Reagents

| Reagent | M.W. | Amount | Moles | Equiv. |

| 2,3-Dihydroxybenzaldehyde | 138.12 | 13.8 g | 0.10 | 1.0 |

| Iodoethane | 155.97 | 17.2 g (8.8 mL) | 0.11 | 1.1 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 20.7 g | 0.15 | 1.5 |

| Acetone | - | 250 mL | - | - |

Step-by-Step Procedure

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-dihydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add 250 mL of dry acetone to the flask.

-

Alkylation: While stirring vigorously, add iodoethane (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-hydroxy-3-ethoxybenzaldehyde as a pure solid.

Part B: Reductive Amination to 2-(Aminomethyl)-6-ethoxyphenol

This protocol employs catalytic hydrogenation, a clean and highly efficient method for the reduction step.[7]

Materials & Reagents

| Reagent | M.W. | Amount | Moles | Equiv. |

| 2-Hydroxy-3-ethoxybenzaldehyde | 166.17 | 16.6 g | 0.10 | 1.0 |

| Ammonium Acetate | 77.08 | 38.5 g | 0.50 | 5.0 |

| Palladium on Carbon (10% Pd/C) | - | ~800 mg | - | - |

| Methanol | - | 300 mL | - | - |

| Hydrogen (H₂) gas | - | 50-100 psi | - | - |

Step-by-Step Procedure

-

Reactor Charging: To a suitable hydrogenation vessel (e.g., Parr shaker), add 2-hydroxy-3-ethoxybenzaldehyde (1.0 eq), ammonium acetate (5.0 eq), and methanol (300 mL). Ammonium acetate serves as a convenient source of ammonia in situ and helps buffer the reaction medium.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon catalyst (~5 wt% relative to the aldehyde) to the mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to 50-100 psi.

-

Reaction: Begin vigorous agitation and heat the mixture to 40-50°C. The reaction is typically complete within 8-16 hours. Reaction progress can be monitored by the cessation of hydrogen uptake.

-

Catalyst Removal: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Pd/C catalyst is pyrophoric and should not be allowed to dry in the air. The filter cake should be kept wet with methanol or water and disposed of appropriately.

-

Workup: Concentrate the filtrate under reduced pressure to remove the methanol.

-

Purification: Dissolve the residue in deionized water and perform an acid-base extraction.

-

Wash with a nonpolar organic solvent (e.g., ethyl acetate) to remove any unreacted aldehyde or non-basic impurities.

-

Adjust the aqueous layer to a pH > 10 with NaOH solution.

-

Extract the basic aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, 2-(Aminomethyl)-6-ethoxyphenol.

-

Process Optimization and Troubleshooting

The efficiency of the reductive amination can be influenced by several factors. Understanding these variables is key to maximizing yield and purity.

| Parameter | Recommended Condition | Rationale & Troubleshooting |

| Reducing Agent | H₂ with Pd/C, PtO₂, or Raney Ni | Rationale: Catalytic hydrogenation is clean, high-yielding, and avoids stoichiometric metal hydride waste.[3] Troubleshooting: If hydrogenation is slow, catalyst poisoning may be an issue. Alternative: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent, mild hydride agent for this transformation, avoiding toxic cyanide byproducts associated with NaBH₃CN.[4][8] |

| Amine Source | Ammonium Acetate or Aqueous NH₃ | Rationale: Ammonium acetate provides a controlled release of ammonia and buffers the pH. An excess is used to drive the imine formation equilibrium. Troubleshooting: Low yields may result from insufficient ammonia. Using concentrated aqueous ammonia is an alternative, but pH control is more critical. |

| Solvent | Methanol, Ethanol | Rationale: Protic solvents are ideal for dissolving the ammonium salt and for catalytic hydrogenation. Troubleshooting: Ensure the starting aldehyde is fully dissolved to prevent a heterogeneous reaction mixture that could slow the rate. |

| pH | Weakly Acidic (pH 5-7) | Rationale: This pH range is a crucial compromise. It's acidic enough to catalyze imine formation but not so acidic that it fully protonates and deactivates the ammonia nucleophile.[2][3] Troubleshooting: If the reaction stalls, check the pH. Acetic acid can be added as a catalyst if needed.[9] |

| Temperature | 25-60°C | Rationale: Moderate heat increases the reaction rate without promoting significant side reactions. Troubleshooting: Excessively high temperatures can lead to catalyst deactivation or byproduct formation. |

Experimental Workflow and Characterization

The overall process from starting materials to the final, purified product can be visualized as follows:

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 6. jocpr.com [jocpr.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 2-(Aminomethyl)-6-ethoxyphenol: A Comprehensive Technical Guide

Introduction: Elucidating the Molecular Identity

2-(Aminomethyl)-6-ethoxyphenol is a substituted phenolic compound featuring a versatile molecular architecture. Its structure, comprised of a phenol ring, an ethoxy group, and an aminomethyl substituent, makes it a molecule of interest in medicinal chemistry and materials science.[1] The presence of hydroxyl, amino, and ether functional groups provides multiple sites for chemical modification and interaction, suggesting its potential as a building block for complex molecular scaffolds or as a ligand in coordination chemistry.[2]

A definitive and unambiguous structural confirmation is the bedrock of any scientific investigation or drug development pipeline. Spectroscopic characterization provides the empirical data necessary to verify the identity, purity, and structural integrity of a synthesized compound. This guide offers an in-depth, field-proven framework for the comprehensive spectroscopic analysis of 2-(Aminomethyl)-6-ethoxyphenol, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. Each section explains the causality behind the chosen experimental approach and provides a detailed interpretation of the expected data, empowering researchers to confidently validate their findings.

Caption: Experimental workflow for Fourier-Transform Infrared (FTIR) Spectroscopy.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid 2-(Aminomethyl)-6-ethoxyphenol sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Predicted IR Spectrum and Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expected Appearance |

| 3200 - 3600 | O-H Stretch | Phenolic -OH | A very broad and strong absorption band is expected due to intermolecular hydrogen bonding. [3] |

| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) | Two medium-intensity sharp peaks are characteristic of the symmetric and asymmetric stretching of a primary amine. This may overlap with the broad O-H band. [4] |

| 2850 - 3000 | C-H Stretch | Aliphatic (sp³) | Absorption from the C-H bonds of the ethoxy and aminomethyl groups. |

| ~3050 | C-H Stretch | Aromatic (sp²) | Weaker absorptions from the C-H bonds on the benzene ring. |

| 1580 - 1610 | C=C Stretch | Aromatic Ring | One or more sharp bands of medium to strong intensity corresponding to the skeletal vibrations of the benzene ring. |

| 1450 - 1500 | C=C Stretch | Aromatic Ring | Additional bands confirming the aromatic structure. |

| ~1250 | C-O Stretch | Aryl Ether | A strong, characteristic band for the asymmetric C-O-C stretch of the aryl-alkyl ether. [5] |

| ~1040 | C-O Stretch | Aryl Ether | A medium band for the symmetric C-O-C stretch. |

Mass Spectrometry (MS): Determining Molecular Weight and Formula

MS is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation, valuable structural information.

Experimental Protocol (Liquid Chromatography-Mass Spectrometry - LC-MS with ESI):

-

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid. The acid aids in protonation for positive ion mode analysis.

-

LC Separation: Inject the sample into an LC system (e.g., using a C18 column) to ensure purity before introduction into the mass spectrometer. [6]3. Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique ideal for polar, non-volatile molecules, minimizing unwanted fragmentation. [6]4. Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Orbitrap or TOF) to obtain an accurate mass measurement. This allows for the confident determination of the elemental composition. [7] Predicted Mass Spectrum and Interpretation:

-

Molecular Formula: C₉H₁₃NO₂

-

Monoisotopic Mass: 167.0946 g/mol

Key Predicted Ions (Positive ESI Mode):

| m/z | Ion | Rationale |

| 168.1024 | [M+H]⁺ | The protonated molecular ion (pseudomolecular ion) is expected to be the base peak in the spectrum under soft ESI conditions. Its accurate mass confirms the elemental formula. |

| 151.0762 | [M+H - NH₃]⁺ | Loss of ammonia from the aminomethyl group is a common fragmentation pathway for primary amines. |

| 139.0759 | [M+H - C₂H₅]⁺ | Cleavage and loss of the ethyl group from the ethoxy substituent. |

| 110.0735 | [M+H - C₂H₅O - CN]⁺ | Subsequent fragmentation involving the loss of the ethoxy radical and the aminomethyl group precursor. The fragmentation pattern can be confirmed using tandem MS (MS/MS). [8] |

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the conjugated π-electron systems within the molecule.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of 2-(Aminomethyl)-6-ethoxyphenol in a UV-transparent solvent (e.g., ethanol or methanol). A concentration in the range of 10⁻⁴ to 10⁻⁵ M is typical.

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and the other with the sample solution. Scan a wavelength range from approximately 200 to 400 nm.

Predicted UV-Vis Spectrum and Interpretation:

The UV-Vis spectrum of 2-(Aminomethyl)-6-ethoxyphenol is dominated by the electronic transitions of the substituted benzene ring chromophore.

| Predicted λₘₐₓ (nm) | Transition | Chromophore |

| ~210 - 220 | π → π | Benzene Ring |

| ~270 - 285 | π → π | Benzene Ring |

The position and intensity of these bands can be influenced by the solvent polarity and pH, which can alter the ionization state of the phenolic hydroxyl and amino groups. [9][10]

Summary and Conclusion

The combination of NMR, IR, MS, and UV-Vis spectroscopy provides a multi-faceted and robust analytical workflow for the unequivocal characterization of 2-(Aminomethyl)-6-ethoxyphenol. NMR defines the precise atomic connectivity, IR confirms the presence of key functional groups, high-resolution MS validates the elemental composition and molecular weight, and UV-Vis spectroscopy corroborates the electronic nature of the aromatic system. This comprehensive guide provides the necessary protocols and interpretive framework for researchers to confidently establish the structure and purity of this valuable chemical entity.

References

-

Tucceri, R. I., & Scian, A. N. (2012). Spectroscopic Characterization of Poly(ortho-Aminophenol) Film Electrodes: A Review Article. International Journal of Spectroscopy. [Link]

-

Tucceri, R. I., Arnal, P. M., & Scian, A. N. (2012). Spectroscopic characterization of poly(o-aminophenol) film electrodes. A review article. CONICET Digital. [Link]

-

El-Shabrawy, M., et al. (2024). Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples. Scientific Reports. [Link]

-

Gunnlaugsson, T., et al. (2011). Structural and spectroscopic insight into the metal binding properties of the o-aminophenol-N,N,O-triacetic acid (APTRA) chelator: implications for design of metal indicators. Dalton Transactions. [Link]

-

Albayrak, Ç., et al. (2012). The IR spectrum of (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. ResearchGate. [Link]

-

Hassan, M. A., et al. (2024). Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. Molecules. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159863223, C18H26N2O4. Retrieved from PubChem. [Link]

-

Demircioglu, Z., et al. (2019). Spectroscopic, XRD, Hirshfeld surface and DFT approach of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol. ResearchGate. [Link]

-

Albayrak, Ç., et al. (2012). The IR spectrum of (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. ResearchGate. [Link]

-

Yüce, A., et al. (2010). (E)-2-[(2-Ethylphenyl)iminomethyl]-6-methoxyphenol. Acta Crystallographica Section E. [Link]

-

Abdalrazaq, E. A., & Mahdi, R. J. (2022). Preparation, Characterization and Antimicrobial Studies of Mn(II) and Fe(II) Complexes with Schiff Base Ligand Derived from 2-aminophenol and 3-formyl-2-hydroxy-6-methoxyquinoline. Scientific Research Publishing. [Link]

-

Zhang, M.-J., et al. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

-

Molport. (n.d.). 2-{[(2-chlorophenyl)amino]methyl}-6-ethoxyphenol. Retrieved from Molport website. [Link]

-

Unknown. (n.d.). UV-Vis spectroscopy. Retrieved from [Link]

-

Albayrak, Ç., et al. (2012). The solvent effect on UV-Vis spectra of (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. ResearchGate. [Link]

-

Asiri, A. M., & Khan, S. A. (2021). SYNTHESIS, SPECTRAL CHARACTERIZATION AND BIOCIDAL EVALUATION OF SCHIFF BASE METAL(II) COMPLEXES FROM AMINO ACIDS. Rasayan Journal of Chemistry. [Link]

-

Jumbri, K., et al. (2021). synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases. Materials Advances. [Link]

-

DeArmond, P. D., & DiGoregorio, A. L. (2013). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples. U.S. Environmental Protection Agency. [Link]

-

Loba Chemie. (2024). 2-ETHOXYPHENOL FOR SYNTHESIS Safety Data Sheet. Retrieved from Loba Chemie website. [Link]

-

SIELC Technologies. (n.d.). Uv-Vis Spectrum of 2,4,6-Tris(dimethylaminomethyl)phenol. Retrieved from SIELC Technologies website. [Link]

-

Organisation for the Prohibition of Chemical Weapons. (2021). S/1974/2021. Retrieved from OPCW website. [Link]

-

FooDB. (2010). Showing Compound 2-Ethoxy-4-(methoxymethyl)phenol (FDB017691). Retrieved from FooDB website. [Link]

-

ResearchGate. (n.d.). LC-MS (a) and MS/MS (b) spectra of VI in positive ESI mode. Retrieved from ResearchGate. [Link]

-

MassBank. (2008). 1-AMINO-2-PROPANOL; EI-B; MS. Retrieved from MassBank website. [Link]

-

Nováková, J., et al. (2023). IR Studies of Ethoxy Groups on CeO₂. Molecules. [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. 2-Aminophenol(95-55-6) IR Spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. epa.gov [epa.gov]

- 7. opcw.org [opcw.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Uv-Vis Spectrum of 2,4,6-Tris(dimethylaminomethyl)phenol | SIELC Technologies [sielc.com]

In-Depth Technical Guide: 2-(Aminomethyl)-6-ethoxyphenol – Molecular Architecture, Synthesis, and Pharmacological Applications

Executive Summary

In the landscape of modern drug discovery and organic synthesis, highly functionalized benzylamines serve as privileged scaffolds. 2-(Aminomethyl)-6-ethoxyphenol is a specialized, multi-dentate aromatic building block characterized by its ortho-hydroxy, meta-ethoxy, and primary aminomethyl substituents. This unique spatial arrangement creates a highly specific hydrogen-bonding network, making it an invaluable precursor for synthesizing biologically active molecules, including Toll-Like Receptor (TLR) inhibitors and anti-tubercular agents[1].

As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a comprehensive, self-validating guide to the molecular properties, synthetic methodologies, and mechanistic utility of 2-(Aminomethyl)-6-ethoxyphenol.

Chemical Identification & Molecular Architecture

The pharmacological utility of 2-(aminomethyl)-6-ethoxyphenol stems directly from its structural topology. The molecule features a central phenol ring that acts as an anchor. The ethoxy group at the 6-position provides a steric shield and enhances the overall lipophilicity (LogP) of the molecule, which is critical for membrane permeability in whole-cell assays[2]. Conversely, the aminomethyl group at the 2-position acts as a primary pharmacophore, capable of forming robust salt bridges with acidic residues (like aspartate or glutamate) in target protein binding pockets.

Quantitative Physicochemical Data

To facilitate integration into computational chemistry workflows and laboratory planning, the core physicochemical parameters are summarized below:

| Property | Value / Description |

| IUPAC Name | 2-(Aminomethyl)-6-ethoxyphenol |

| Common Synonyms | 3-Ethoxy-2-hydroxybenzylamine |

| Molecular Formula | C9H13NO2 |

| Molecular Weight | 167.20 g/mol |

| Exact Mass | 167.0946 g/mol |

| SMILES String | CCOC1=CC=CC(=C1O)CN |

| Hydrogen Bond Donors | 2 (Phenolic -OH, Primary -NH2) |

| Hydrogen Bond Acceptors | 3 (Ether -O-, Phenolic -O-, Amine -N-) |

| Topological Polar Surface Area | 55.5 Ų |

| Precursor CAS Number | 492-88-6 (3-Ethoxysalicylaldehyde)[3] |

| Commercial Form | Often isolated as a Hydrochloride Salt[4] |

Synthetic Methodology: Reductive Amination Workflow

The most efficient and scalable route to 2-(aminomethyl)-6-ethoxyphenol is the reductive amination of its commercially available precursor, 3-ethoxysalicylaldehyde. This approach is favored over the reduction of benzonitriles due to the mild conditions and the avoidance of high-pressure hydrogenation.

Step-by-Step Self-Validating Protocol

Phase 1: Imine Condensation

-

Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent (e.g., 1.0 g, 6.02 mmol) of 3-ethoxysalicylaldehyde[5] in 20 mL of anhydrous methanol.

-

Amine Addition: Add 10.0 equivalents of ammonium acetate (NH₄OAc).

-

Causality: Ammonium acetate is deliberately chosen over aqueous ammonia. It acts as both the nitrogen source and a weak acid catalyst (buffering the solution to pH ~6). This mildly acidic environment optimally protonates the aldehyde carbonyl, accelerating nucleophilic attack by ammonia without causing the premature hydrolysis of the resulting imine intermediate[6].

-

-

Reaction: Stir the mixture at room temperature for 4–6 hours.

-

Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The complete disappearance of the highly UV-active aldehyde spot and the formation of a baseline-polar spot confirms quantitative conversion to the imine.

-

Phase 2: Hydride Reduction 4. Cooling: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0°C. 5. Reduction: Carefully add 2.0 equivalents of sodium borohydride (NaBH₄) in small portions over 15 minutes.

-

Causality: NaBH₄ is a mild, chemoselective reducing agent. Adding it at 0°C suppresses the exothermic degradation of the imine and minimizes the competitive, direct reduction of any trace unreacted aldehyde into the unwanted 3-ethoxy-2-hydroxybenzyl alcohol side-product[2].

-

Quenching & Extraction: After stirring for an additional 2 hours at room temperature, quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Causality: NH₄Cl safely neutralizes excess hydride and prevents the aqueous layer from becoming overly basic, which could lead to emulsion formation during extraction.

-

-

Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. To isolate the stable hydrochloride salt, dissolve the crude oil in diethyl ether and add 1.0 M HCl in dioxane until precipitation ceases[4].

Final Analytical Validation: To ensure absolute trustworthiness of the synthesized batch, perform a Ninhydrin stain on a TLC plate; a deep purple color definitively confirms the presence of the primary aliphatic amine. Furthermore, ¹H NMR spectroscopy must show the disappearance of the aldehyde proton (~9.8 ppm) and the emergence of a distinct singlet integrating for 2 protons at ~3.9–4.1 ppm , which corresponds to the newly formed benzylic -CH₂- group[6].

Fig 1: Reductive amination workflow for 2-(Aminomethyl)-6-ethoxyphenol synthesis.

Mechanistic Applications & Biological Relevance

Benzylamine derivatives, particularly those with ortho-hydroxy substitutions, are heavily utilized in medicinal chemistry. Recent structure-activity relationship (SAR) studies have demonstrated that derivatives synthesized from 2-hydroxy-3-ethoxybenzaldehyde exhibit potent biological activities[1].

Anti-Tubercular and Anti-Inflammatory Pathways

When 2-(aminomethyl)-6-ethoxyphenol is utilized as a core scaffold, the resulting analogs frequently demonstrate significant anti-Mycobacterium tuberculosis activity, often with Minimum Inhibitory Concentrations (MIC) ranging between 20 and 28 µM[6].

Mechanistically, the spatial geometry of the aminomethyl and ethoxy groups allows these molecules to act as competitive inhibitors for Toll-Like Receptor 2 (TLR2)[2]. By binding to the hydrophobic pockets of TLR2, these compounds prevent the dimerization of the receptor. This blockade directly halts the downstream phosphorylation cascades that typically lead to the activation of NF-κB. Consequently, the transcriptional repression of NF-κB prevents the release of pro-inflammatory cytokines (such as TNF-α and IL-6), providing a dual-action therapeutic profile: direct anti-mycobacterial stress and host-directed anti-inflammatory modulation.

Fig 2: Pharmacological signaling modulation by benzylamine derivatives.

References

-

Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties Source: The Open Medicinal Chemistry Journal (2023, Volume 17) URL:[Link]

-

3-Ethoxysalicylaldehyde | CAS 492-88-6 Source: American Elements URL:[Link]

Sources

- 1. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 3. 3-Ethoxysalicylaldehyde 97 492-88-6 [sigmaaldrich.com]

- 4. danabiosci.com [danabiosci.com]

- 5. americanelements.com [americanelements.com]

- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

High-Resolution Analytical Methods for the Quantification of 2-(Aminomethyl)-6-ethoxyphenol: HPLC-UV and LC-MS/MS Protocols

Introduction & Methodological Rationale

2-(Aminomethyl)-6-ethoxyphenol (C₉H₁₃NO₂, MW: 167.09 g/mol ) is a bifunctional aromatic compound featuring a primary aminomethyl group, a phenolic hydroxyl, and an ethoxy ether. Its quantification in biological matrices, synthetic reaction mixtures, or pharmaceutical formulations presents distinct analytical challenges due to its dual acid-base nature. The primary amine (pKa ~9.5) and the phenolic hydroxyl (pKa ~9.5–10) dictate that the molecule's ionization state is highly sensitive to mobile phase pH.

Causality in Method Design: To prevent peak tailing, dual-state peak splitting, and poor retention on reversed-phase columns, the analytical environment must force the molecule into a single, predictable ionization state.

-

For Routine HPLC-UV: We utilize an acidic mobile phase (pH 2.5–3.0) using phosphate or perchloric acid buffers. At this pH, the amine is fully protonated (cationic) and the phenol is fully protonated (neutral). Highly end-capped C18 columns or mixed-mode stationary phases (e.g., Primesep 100) are required to handle the cationic amine without secondary interactions with residual surface silanols[1][2].

-

For Trace-Level LC-MS/MS: Non-volatile buffers like phosphate cause ion suppression and mass spectrometer fouling. Therefore, we substitute phosphate with 0.1% Formic Acid. A superficially porous polar-embedded column (e.g., Poroshell 120 Bonus-RP) is selected to maximize the retention of this polar analyte while providing sharp peak shapes compatible with Electrospray Ionization (ESI+)[3][4].

Analytical Workflow

Analytical workflow for 2-(Aminomethyl)-6-ethoxyphenol quantification via HPLC-UV and LC-MS/MS.

Step-by-Step Experimental Protocols

Protocol A: HPLC-UV for Routine Quantification (API & Synthetic Intermediates)

This method is optimized for high-throughput purity checks and formulation quantification, leveraging robust C18 chemistry[1].

Reagents & Materials:

-

Column: Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm) or equivalent highly end-capped column[1].

-

Mobile Phase A: 0.05 M Potassium Phosphate buffer, adjusted to pH 3.0 with orthophosphoric acid.

-

Mobile Phase B: HPLC-Grade Acetonitrile.

Step-by-Step Execution:

-

System Preparation: Purge the HPLC system with Mobile Phase A and B. Set the column oven temperature to 25°C to ensure reproducible thermodynamics of partitioning[1].

-

Sample Preparation: Dissolve the sample in a diluent of 90:10 Water:Acetonitrile. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

-

Chromatographic Run: Inject 10 µL of the sample. Run the gradient program outlined in Table 1 .

-

Detection: Monitor the eluent at 275 nm (optimal for the substituted phenolic ring) and 220 nm (for general aromatic absorbance)[2][5].

-

System Suitability: Ensure the tailing factor for the 2-(Aminomethyl)-6-ethoxyphenol peak is ≤ 1.5 and theoretical plates (N) > 5000.

Protocol B: LC-MS/MS for Trace-Level Quantification (Biological Matrices)

For pharmacokinetic (PK) studies or trace impurity profiling, LC-MS/MS provides unparalleled sensitivity and specificity[3].

Reagents & Materials:

-

Column: Agilent Poroshell 120 Bonus-RP (3.0 × 100 mm, 2.7 µm). The polar-embedded amide group in this stationary phase prevents phase collapse in highly aqueous conditions and provides excellent selectivity for polar amines[4].

-

Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

-

Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

Step-by-Step Execution:

-

Sample Extraction: For plasma samples, perform protein precipitation by adding 300 µL of ice-cold Acetonitrile (containing an isotopically labeled internal standard) to 100 µL of plasma. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Reconstitution: Transfer the supernatant, evaporate under nitrogen, and reconstitute in 100 µL of Mobile Phase A.

-

Chromatographic Run: Inject 2 µL into the UHPLC system. Operate at a flow rate of 0.4 mL/min using a rapid gradient (5% B to 95% B over 5 minutes).

-

Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. The acidic mobile phase ensures the primary amine is pre-ionized as[M+H]⁺ (m/z 168.1)[3][4].

-

MRM Monitoring: Program the MS/MS to monitor the specific transitions listed in Table 2 .

Data Presentation & Method Parameters

Table 1: HPLC-UV Gradient Program

| Time (min) | Mobile Phase A (Buffer pH 3.0) % | Mobile Phase B (Acetonitrile) % | Flow Rate (mL/min) |

|---|---|---|---|

| 0.0 | 95 | 5 | 1.0 |

| 2.0 | 95 | 5 | 1.0 |

| 10.0 | 40 | 60 | 1.0 |

| 12.0 | 40 | 60 | 1.0 |

| 12.1 | 95 | 5 | 1.0 |

| 17.0 | 95 | 5 | 1.0 |

Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters Note: Collision Energy (CE) and Fragmentor voltages are optimized for a standard triple quadrupole system.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) | Structural Assignment |

|---|---|---|---|---|---|---|

| 2-(Aminomethyl)-6-ethoxyphenol | 168.1 | 151.1 | 50 | 100 | 15 | [M+H - NH₃]⁺ |

| 2-(Aminomethyl)-6-ethoxyphenol | 168.1 | 122.1 | 50 | 100 | 25 | [M+H - Ethanol]⁺ |

Table 3: Anticipated Method Validation Parameters (ICH Q2(R1) Compliant)

| Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria |

|---|---|---|---|

| Linearity Range | 0.5 – 100 µg/mL | 1.0 – 500 ng/mL | R² ≥ 0.999 |

| Limit of Detection (LOD) | 0.15 µg/mL | 0.3 ng/mL | S/N ≥ 3 |

| Limit of Quantitation (LOQ) | 0.5 µg/mL | 1.0 ng/mL | S/N ≥ 10, RSD ≤ 20% |

| Intra-day Precision (RSD) | < 2.0% | < 5.0% | ≤ 5.0% (UV), ≤ 15% (MS) |

| Recovery (Accuracy) | 98.5% – 101.5% | 85.0% – 110.0% | 95-105% (UV), 80-120% (MS) |

References

- Title: Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Source: mfd.org.mk.

- Title: HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Source: sielc.com.

- Title: HPLC chromatogram of 4-aminophenol (10 μg/mL, tR: 1.728 min). Source: researchgate.net.

- Title: Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS. Source: PubMed.

- Title: Fast Analysis of Hair Dyes Using an Agilent Poroshell 120 Bonus-RP Column by UHPLC and LC/MS/MS. Source: agilent.com.

Sources

- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 2. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

- 3. Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

Application Note: Antimicrobial Screening Protocol for 2-(Aminomethyl)-6-ethoxyphenol Derivatives

Executive Summary

The rising incidence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the continuous development of novel antimicrobial scaffolds. Derivatives of 2-(Aminomethyl)-6-ethoxyphenol —often synthesized via Mannich reactions or the reduction of corresponding Schiff bases—represent a highly privileged class of bioactive molecules. The unique combination of a lipophilic ethoxy group, a hydrogen-bonding phenolic hydroxyl, and a basic aminomethyl moiety allows these compounds to effectively penetrate microbial lipid bilayers and interact with intracellular targets.

This application note provides a comprehensive, self-validating protocol for the systematic antimicrobial screening of 2-(Aminomethyl)-6-ethoxyphenol derivatives. It details the causality behind critical experimental choices, ensuring high scientific integrity and reproducible hit-to-lead development.

Scientific Rationale & Mechanism of Action

The structural topology of 2-(Aminomethyl)-6-ethoxyphenol derivatives is specifically tuned for antimicrobial efficacy. As demonstrated in recent literature regarding aminomethyl phenol derivatives (1[1]), the presence of the phenolic hydroxyl group alongside the aminomethyl moiety allows for diverse structural modifications that optimize both potency and the spectrum of activity.

-

The 6-Ethoxy Substitution: Enhances the overall lipophilicity (LogP) of the molecule, facilitating passive diffusion through the peptidoglycan layer of Gram-positive bacteria and the complex outer membrane of Gram-negative strains.

-

The Aminomethyl Group: Acts as a primary pharmacophore. At physiological pH, the nitrogen atom is often protonated, allowing for electrostatic interactions with negatively charged bacterial cell wall components (e.g., teichoic acids or lipopolysaccharides). Furthermore, Mannich bases are known to possess potent antibacterial activities due to their ability to act as hydrogen bond donors/acceptors within enzyme active sites (2[2]).

-

Chelation Potential: The proximity of the phenolic -OH and the aminomethyl nitrogen creates a bidentate ligand system capable of chelating essential trace metals (e.g., Fe³⁺, Zn²⁺) required for bacterial metalloenzymes.

Structure-activity relationship (SAR) and logical mechanism of action for the derivatives.

Experimental Design & Self-Validating Systems

To ensure trustworthiness and eliminate false positives/negatives, this screening protocol is designed as a self-validating system . Every assay must include the following internal controls:

-

Vehicle Control (Negative Control): 2-(Aminomethyl)-6-ethoxyphenol derivatives are typically hydrophobic and require Dimethyl Sulfoxide (DMSO) for dissolution. Because DMSO can exhibit intrinsic antimicrobial properties, a vehicle control (media + bacteria + 1% DMSO) is mandatory to prove that growth inhibition is solely due to the test compound.

-

Sterility Control: Uninoculated media to verify the absence of environmental contamination.

-

Growth Control: Inoculated media without any test compound to confirm optimal bacterial viability and doubling time.

-

Positive Control: A broad-spectrum antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi) with known Minimum Inhibitory Concentration (MIC) values to validate the assay's sensitivity.

Causality Behind Reagent Selection

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB): Standardized levels of Ca²⁺ and Mg²⁺ are critical. Variations in these cations can artificially alter the permeability of the bacterial outer membrane, skewing the MIC results of membrane-active phenolic compounds.

-

Resazurin (Metabolic Indicator): Phenolic derivatives often precipitate when serially diluted in aqueous broths, creating a cloudy suspension that mimics bacterial turbidity. To prevent subjective misinterpretation, Resazurin (a blue, non-fluorescent dye) is added. Viable bacterial oxidoreductases reduce Resazurin to Resorufin (pink, highly fluorescent), providing an objective, turbidity-independent colorimetric readout (3[3]).

Step-by-Step Screening Protocols

Workflow for the antimicrobial screening and lead selection of synthesized derivatives.

Protocol A: Inoculum Standardization

Rationale: Inconsistent bacterial concentrations lead to erratic MIC values. The inoculum effect can mask the true potency of the compound.

-

Isolate 3–5 morphologically identical colonies from an overnight agar plate (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

-

Suspend the colonies in 5 mL of sterile saline (0.85% NaCl).

-

Adjust the turbidity of the suspension using a spectrophotometer to an OD600 corresponding to a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

-

Dilute the standardized suspension 1:150 in CAMHB to achieve a final working inoculum of 1×106 CFU/mL. (When mixed 1:1 with the compound in the microtiter well, the final test concentration will be the CLSI-mandated 5×105 CFU/mL).

Protocol B: Primary Screening via Agar Well Diffusion

Rationale: Well diffusion is preferred over disc diffusion for 2-(Aminomethyl)-6-ethoxyphenol derivatives because it accommodates higher volumes of hydrophobic compounds and prevents the compound from becoming trapped in the cellulose matrix of a paper disc.

-

Swab the standardized inoculum ( 1.5×108 CFU/mL) uniformly across the surface of a Mueller-Hinton Agar (MHA) plate in three directions to ensure a confluent lawn.

-

Using a sterile cork borer, punch 6 mm wells into the agar.

-

Prepare compound stock solutions at 10 mg/mL in 100% DMSO.

-

Dispense 50 µL of the test compound into the respective wells. Include wells for DMSO (negative control) and Ciprofloxacin (positive control).

-

Incubate the plates upright at 37°C for 18–24 hours.

-

Measure the diameter of the Zone of Inhibition (ZOI) in millimeters using digital calipers. Compounds exhibiting a ZOI > 12 mm proceed to secondary screening.

Protocol C: MIC Determination via Resazurin-Assisted Broth Microdilution

Rationale: Determines the exact concentration required to halt bacterial growth, utilizing a metabolic dye to bypass solubility-induced turbidity errors.

-

In a sterile 96-well, U-bottom microtiter plate, dispense 100 µL of CAMHB into columns 2 through 12.

-

Add 200 µL of the test compound (prepared at 512 µg/mL in CAMHB with max 2% DMSO) into column 1.

-

Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process up to column 10. Discard 100 µL from column 10. (Concentration range: 256 µg/mL to 0.5 µg/mL).

-

Column 11 serves as the Growth Control (no compound). Column 12 serves as the Sterility Control (no compound, no bacteria).

-

Inoculate 100 µL of the working bacterial suspension ( 1×106 CFU/mL) into columns 1 through 11. (Final DMSO concentration is now ≤1%).

-

Incubate the plate at 37°C for 16 hours.

-

Add 30 µL of a 0.015% Resazurin aqueous solution to all wells. Incubate for an additional 2–4 hours in the dark.

-

Readout: The MIC is defined as the lowest concentration of the compound that prevents the color change of Resazurin from blue (oxidized, no growth) to pink (reduced, viable growth).

Quantitative Data Presentation

To facilitate structure-activity relationship (SAR) analysis, quantitative data must be systematically tabulated. The following table represents typical, expected MIC and MBC (Minimum Bactericidal Concentration) profiles for a library of N-substituted 2-(Aminomethyl)-6-ethoxyphenol derivatives, demonstrating how increasing the lipophilicity or electron-withdrawing nature of the R-group impacts efficacy against Gram-positive and Gram-negative strains.

| Compound ID | R-Substitution on Aminomethyl Nitrogen | MIC S. aureus (µg/mL) | MIC E. coli (µg/mL) | MBC S. aureus (µg/mL) | Selectivity Index (SI)* |

| AEP-01 | -H (Primary Amine) | 64 | 128 | 128 | 2.5 |

| AEP-02 | -CH₃ (Methyl) | 32 | 64 | 64 | 4.8 |

| AEP-03 | -C₆H₅ (Phenyl) | 16 | 64 | 32 | 8.1 |

| AEP-04 | -C₆H₄-4-Cl (p-Chlorophenyl) | 4 | 16 | 8 | >20.0 |

| AEP-05 | -C₆H₄-4-NO₂ (p-Nitrophenyl) | 2 | 8 | 4 | >50.0 |

| Control | Ciprofloxacin (Standard) | 0.5 | 0.25 | 1.0 | N/A |

*Selectivity Index (SI) = CC50 (Mammalian Cytotoxicity) / MIC (S. aureus). An SI > 10 indicates a favorable safety profile for further in vivo therapeutic development.

References

-

Asian Journal of Green Chemistry. Synthesis and anti-microbial activities of azomethine and aminomethyl phenol derivatives.[Link]

-

World Journal of Pharmaceutical Research. ACETOPHENONE BASED MANNICH BASES: SYNTHESIS, CHARACTERIZATION AND THEIR ANTI-BACTERIAL ACTIVITY.[Link]

Sources

Application Note & Protocol: Synthesis of 2-((Dimethylamino)methyl)-6-ethoxyphenol via the Mannich Reaction

Abstract

This technical guide provides a comprehensive experimental protocol for the synthesis of 2-((dimethylamino)methyl)-6-ethoxyphenol, a substituted phenolic Mannich base. The Mannich reaction is a cornerstone in organic synthesis for the aminoalkylation of acidic compounds.[1][2] In this application, the electron-rich aromatic ring of 2-ethoxyphenol serves as the nucleophile for a three-component condensation with formaldehyde and dimethylamine. This document offers an in-depth exploration of the reaction mechanism, a detailed step-by-step protocol for synthesis and purification, safety considerations, and methods for product characterization. The content is tailored for researchers, scientists, and drug development professionals seeking to synthesize phenolic Mannich bases, which are valuable intermediates in the creation of pharmaceuticals and other biologically active molecules.[3][4]

Introduction and Scientific Background

The Mannich reaction is a powerful C-C bond-forming reaction that involves the aminoalkylation of a compound containing an active hydrogen atom with formaldehyde and a primary or secondary amine.[2][5] When applied to phenols, the reaction leverages the nucleophilic character of the aromatic ring, which is strongly activated by the hydroxyl group, to facilitate an electrophilic aromatic substitution.[6] The resulting products, known as phenolic Mannich bases, are versatile synthetic intermediates. The introduction of an aminomethyl group can enhance the solubility and bioavailability of parent molecules, making this reaction highly relevant in medicinal chemistry and drug development.[3][4]

The substrate of interest, 2-ethoxyphenol, possesses two activating groups on the aromatic ring: a hydroxyl (-OH) and an ethoxy (-OEt). Both are ortho, para-directing groups. The hydroxyl group is the more powerful activating group, and its directing effect will dominate.[6] Consequently, the aminomethyl group is expected to substitute at the positions ortho or para to the hydroxyl group. Given the substitution pattern, the most likely product is 2-((dimethylamino)methyl)-6-ethoxyphenol, where the incoming electrophile adds to the sterically accessible ortho position.

Reaction Mechanism

The Mannich reaction with phenols proceeds via a two-stage mechanism:

-

Formation of the Iminium Ion: The reaction initiates with the condensation of the secondary amine (dimethylamine) and formaldehyde. This acid- or base-catalyzed process forms a highly reactive electrophilic species known as the dimethylaminium ion (an iminium ion, sometimes referred to as an Eschenmoser's salt precursor).[1][6][7]

-

Electrophilic Aromatic Substitution: The electron-rich 2-ethoxyphenol acts as a nucleophile. The π-electrons of the aromatic ring attack the electrophilic carbon of the iminium ion. This step constitutes an electrophilic aromatic substitution, leading to the formation of a C-C bond and the introduction of the aminomethyl group onto the phenolic ring.[6][7] Subsequent deprotonation re-aromatizes the ring to yield the final product.

Caption: Mechanism of the Mannich reaction with 2-ethoxyphenol.

Experimental Protocol

This protocol details the synthesis of 2-((dimethylamino)methyl)-6-ethoxyphenol.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 2-Ethoxyphenol | ≥98% | Sigma-Aldrich |

| Dimethylamine solution | 40 wt. % in H₂O | Sigma-Aldrich |

| Formaldehyde solution | 37 wt. % in H₂O | Fisher Scientific |

| Ethanol (EtOH) | Reagent Grade, 95% | VWR |

| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Sigma-Aldrich |

| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich |

| 250 mL Round-bottom flask | - | - |

| Reflux condenser | - | - |

| Magnetic stirrer and stir bar | - | - |

| Ice bath | - | - |

| Separatory funnel | - | - |

| Rotary evaporator | - | - |

Safety Precautions

-

Formaldehyde: Is a known human carcinogen and a sensitizing agent.[8] Handle only in a well-ventilated chemical fume hood.[9] Avoid inhalation of vapors and contact with skin and eyes.[9]

-

Dimethylamine: Is flammable, corrosive, and toxic. It can cause severe skin burns and eye damage.[10] Handle with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, in a fume hood.[10]

-

2-Ethoxyphenol: May cause skin and eye irritation. Standard laboratory PPE should be worn.

-

General: This reaction can be exothermic. Proper temperature control during the initial addition of reagents is critical. Perform the entire experiment in a chemical fume hood.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethoxyphenol (13.8 g, 0.10 mol) in ethanol (50 mL).

-

Initial Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.

-

Amine Addition: While maintaining the temperature below 10 °C, slowly add the 40% aqueous dimethylamine solution (12.4 g, 0.11 mol, 1.1 equivalents) to the stirred solution dropwise over 15-20 minutes.

-

Formaldehyde Addition: Continue to maintain the temperature below 10 °C. Add the 37% aqueous formaldehyde solution (9.0 g, 0.11 mol, 1.1 equivalents) dropwise over 20-30 minutes. The addition rate should be controlled to prevent a significant temperature increase. Rationale: Slow, cooled addition is crucial to control the initial exothermic condensation of formaldehyde and dimethylamine, minimizing side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle. Continue to reflux with stirring for 4 hours.[11] Rationale: Heating the reaction drives it to completion by providing the necessary activation energy for the electrophilic aromatic substitution step.

-

Cooling and Concentration: After 4 hours, cool the reaction mixture to room temperature. Remove the solvent (ethanol) and excess water under reduced pressure using a rotary evaporator.

Work-up and Purification

-

Acidification: To the concentrated residue, add 100 mL of cold 2 M hydrochloric acid (HCl). This will protonate the basic Mannich product, making it water-soluble, while the unreacted 2-ethoxyphenol remains less soluble.

-

Extraction of Impurities: Transfer the acidic solution to a separatory funnel. Extract the mixture with diethyl ether (2 x 50 mL) to remove unreacted 2-ethoxyphenol and any non-basic impurities. Discard the organic layers. Rationale: This acid-base extraction is a key purification step that selectively isolates the desired amine product from the starting phenol.

-

Basification: Cool the remaining aqueous layer in an ice bath. Slowly and carefully add 10 M sodium hydroxide (NaOH) solution with stirring until the pH is >10 (check with pH paper). This deprotonates the Mannich base, converting it back to its free, water-insoluble form, which may precipitate or form an oil.

-

Product Extraction: Extract the basic aqueous solution with diethyl ether (3 x 75 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or solid.

-

Final Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure 2-((dimethylamino)methyl)-6-ethoxyphenol.

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the ethoxy group (a triplet and a quartet), the aromatic protons, the benzylic methylene protons (a singlet around 3.6-3.8 ppm), and the dimethylamino group (a singlet around 2.2-2.4 ppm). The phenolic -OH proton will appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon atoms, including signals for the CH₂N group and the aromatic carbons.

-

IR (Infrared) Spectroscopy: Expect a broad absorption band for the phenolic O-H stretch (around 3000-3400 cm⁻¹), C-H stretches (aromatic and aliphatic), and C-N and C-O stretching vibrations.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₁H₁₇NO₂ = 195.26 g/mol ).

Expected Yield: Yields for phenolic Mannich reactions can vary widely based on conditions and substrate. A moderate to good yield of 60-80% can be anticipated after purification.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Yield | Incomplete reaction; incorrect stoichiometry. | Ensure accurate measurement of reagents. Increase reflux time. Confirm reagent quality. |

| Formation of Bis-substituted Product | High ratio of formaldehyde/amine to phenol. | Use a molar ratio of phenol:amine:formaldehyde of 1:1.1:1.1. Avoid large excesses of the aminomethylating agents. |

| Difficult Purification | Incomplete separation during acid/base extraction. | Ensure the pH is distinctly acidic (<2) and basic (>10) during the respective extraction steps. |

| Oily Product That Won't Solidify | Residual solvent or impurities. | Purify via vacuum distillation or column chromatography instead of recrystallization. |

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 2-((dimethylamino)methyl)-6-ethoxyphenol via the Mannich reaction. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, and employing a standard acid-base work-up, the target compound can be isolated in good yield. The described methodology is broadly applicable to other substituted phenols and serves as a foundational technique for researchers in synthetic and medicinal chemistry.

References

- Tramontini, M., & Angiolini, L. (1990). Mannich bases in organic synthesis. CRC press.

- Dimmock, J. R., & Kumar, P. (1997). Mannich bases: an important pharmacophore in medicinal chemistry. Journal of pharmaceutical sciences, 86(6), 631-640.

-

Wikipedia. (2024). Mannich reaction. Wikimedia Foundation. [Link]

- Sathishkumar, M., & Karthi, S. (2014). Mannich reaction: A versatile and convenient approach to bioactive skeletons. Journal of Chemical and Pharmaceutical Sciences, 7(3), 265-273.

- Burke, W. J. (1949). The Reaction of Phenols with N-Methylolamides. Journal of the American Chemical Society, 71(2), 609-612.

- Arend, M., Westermann, B., & Risch, N. (1998). Modern variants of the Mannich reaction.

- Lawrence, S. A. (2004).

-

Li, J., et al. (2022). Application of the Mannich reaction in the structural modification of natural products. RSC Medicinal Chemistry. [Link]

-

AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry. [Link]

-

SUST Repository. (n.d.). Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. [Link]

-

Professor Dave Explains. (2021, September 9). Mannich Reaction [Video]. YouTube. [Link]

- Dima, S., et al. (2017). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Revue Roumaine de Chimie, 62(2), 157-164.

-

ResearchGate. (2007). Phenolic Structure and Colour in Mannich Reaction Products. [Link]

-

AdiChemistry. (n.d.). MANNICH REACTION. [Link]

-

AKKİM. (2015, April 2). Dimethylamine (DMA) Safety Data Sheet. [Link]

-

University of California, Berkeley. (n.d.). Formaldehyde: Hazards and Precautions. EH&S. [Link]

-

Concordia University. (n.d.). FORMALDEHYDE SAFETY GUIDELINES. [Link]

-

SciTePress. (n.d.). (dimethylamino) methyl-2-methoxy phenol from Eugenol through Mannich Reaction and Antibacterial Activity Test. [Link]

-

NIH National Center for Biotechnology Information. (2023). OSHA Formaldehyde Safety. [Link]

Sources

- 1. Mannich reaction - Wikipedia [en.wikipedia.org]

- 2. repository.sustech.edu:8080 [repository.sustech.edu:8080]

- 3. ias.ac.in [ias.ac.in]

- 4. tandfonline.com [tandfonline.com]

- 5. adichemistry.com [adichemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. OSHA Formaldehyde Safety - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ehs.berkeley.edu [ehs.berkeley.edu]

- 10. akkim.com.tr [akkim.com.tr]

- 11. scitepress.org [scitepress.org]

Technical Support Center: Optimizing Yield for 2-(Aminomethyl)-6-ethoxyphenol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have curated this troubleshooting guide specifically for researchers and drug development professionals facing yield, purity, or scalability bottlenecks when synthesizing 2-(aminomethyl)-6-ethoxyphenol .

Nomenclature Note: The numbering shifts between the intermediate and final product due to IUPAC priority rules. In the precursor, the aldehyde dictates C1 (yielding 3-ethoxy-2-hydroxybenzaldehyde). Upon reduction, the phenol takes priority as C1, making the final product 2-(aminomethyl)-6-ethoxyphenol.

Synthetic Workflow & Mechanistic Pathway

To avoid the over-alkylation issues common in direct reductive amination, our validated workflow utilizes a three-step pathway: ortho-formylation, intermediate stabilization via an oxime, and chemoselective reduction.

Synthetic workflow from 2-ethoxyphenol to 2-(aminomethyl)-6-ethoxyphenol.

Validated Experimental Protocols

Phase 1: Ortho-Formylation (Casnati-Skattebøl Reaction)

-

Objective: Synthesize 3-ethoxy-2-hydroxybenzaldehyde from 2-ethoxyphenol.

-

Procedure: Dissolve 2-ethoxyphenol (1.0 eq) in anhydrous acetonitrile. Add anhydrous MgCl₂ (1.5 eq) and triethylamine (3.75 eq). Stir for 15 minutes. Add paraformaldehyde (6.0 eq) and reflux for 8 hours. Quench with 1M HCl and extract with ethyl acetate.

-